hexyl 2-methylbut-2-enoate
Description
Contextualizing Esters of 2-Methylbut-2-enoic Acid in Chemical Science
Esters of 2-methylbut-2-enoic acid, including tiglates and angelates, are a class of volatile organic compounds that are frequently found in nature, contributing to the characteristic aromas of many plants and fruits. nih.gov For instance, hexyl tiglate has been identified in various plants such as Artemisia annua, Lonicera japonica (Japanese honeysuckle), and Hamamelis virginiana (witch hazel). nih.gov
In chemical science, these esters are significant as components of essential oils and are widely used as flavoring and fragrance agents in the food, cosmetic, and perfume industries. thegoodscentscompany.comresearchgate.net Their pleasant, often fruity or green aromas make them valuable ingredients in a variety of commercial products. thegoodscentscompany.com Research in this area often focuses on the isolation and identification of these esters from natural sources, as well as the development of synthetic routes for their production to meet industrial demand. researchgate.netgoogleapis.com
The synthesis of these esters can be achieved through various methods, including the direct esterification of 2-methylbut-2-enoic acid (or its isomers, tiglic acid and angelic acid) with an alcohol, or through transesterification reactions. googleapis.com For example, a common industrial practice involves the esterification of an alcohol like n-hexanol with the appropriate acid in the presence of an acid catalyst. researchgate.net
Isomeric Considerations and Stereochemical Aspects in Hexyl 2-Methylbut-2-enoate Research
The presence of a carbon-carbon double bond in the 2-methylbut-2-enoate portion of the molecule gives rise to geometric isomerism. This type of stereoisomerism results in two different compounds: the (E)-isomer (hexyl tiglate) and the (Z)-isomer (hexyl angelate). The prefixes (E) and (Z) are derived from the German words entgegen (opposite) and zusammen (together), respectively, and describe the relative orientation of the highest-priority substituents on the double-bonded carbons according to the Cahn-Ingold-Prelog priority rules. differencebetween.compages.dev
In this compound, the two carbons of the double bond are each attached to two different groups. For the (E)-isomer (hexyl tiglate), the higher-priority groups (the carboxylic ester group and the ethyl group) are on opposite sides of the double bond. For the (Z)-isomer (hexyl angelate), these groups are on the same side. This difference in three-dimensional structure, while seemingly subtle, can lead to notable differences in the physical properties and biological activities of the isomers. For instance, the odor profiles of the (E) and (Z) isomers of many unsaturated esters are known to differ. Hexyl tiglate is described as having a pleasant, sweet, green, and slightly vinous odor, reminiscent of unripe berries or plums. google.com
The stereoselective synthesis of a specific isomer is a significant area of research in organic chemistry. rsc.orgacs.orgrsc.org Achieving high stereoselectivity is crucial for producing a pure form of the desired isomer, which is often necessary for specific applications, particularly in the flavor and fragrance industry where subtle differences in aroma are critical. One method for preparing angelate esters, such as hexyl angelate, involves the isomerization of the corresponding tiglate ester. googleapis.com This process can be catalyzed by an organic sulfinic acid, which facilitates the conversion of the more stable (E)-isomer to the (Z)-isomer. googleapis.com
Interactive Data Tables
Below are interactive tables summarizing some of the key properties of this compound and its isomers.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | nist.govnist.gov |
| Molecular Weight | 184.28 g/mol | nist.govnist.gov |
| Appearance | Colorless liquid | guidechem.com |
| Odor | Fruity, green, herbal | thegoodscentscompany.comgoogle.com |
Table 2: Physicochemical Properties of this compound Isomers
| Property | (E)-isomer (Hexyl Tiglate) | (Z)-isomer (Hexyl Angelate) | Source(s) |
| IUPAC Name | hexyl (E)-2-methylbut-2-enoate | hexyl (Z)-2-methylbut-2-enoate | nih.govnist.gov |
| CAS Number | 16930-96-4 | 65652-33-7 | nih.gov |
| Boiling Point | 108 °C at 16 mmHg | Not available | guidechem.com |
| Density | 0.894 g/mL at 25 °C | Not available | guidechem.com |
| Refractive Index | 1.446 at 20 °C | Not available | guidechem.com |
| InChIKey | JTCIUOKKVACNCK-BJMVGYQFSA-N | JTCIUOKKVACNCK-YHYXMXQVSA-N | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
hexyl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5H,4,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIUOKKVACNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860192 | |
| Record name | Hexyl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-33-7 | |
| Record name | 2-Butenoic acid, 2-methyl-, hexyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biological Pathways
Distribution and Identification in Biological Sources
Hexyl 2-methylbut-2-enoate, also known by its synonym hexyl tiglate, is a naturally occurring ester found across different biological domains. Its presence is a result of the metabolic activities in plants and microorganisms.
This compound has been identified as a volatile component in several terrestrial plants. Research has reported its presence in species such as Artemisia annua (sweet wormwood), Lonicera japonica (Japanese honeysuckle), and Hamamelis virginiana (witch hazel). nih.gov The production of such volatile esters in plants is often associated with attracting pollinators, seed dispersers, or as a defense mechanism against herbivores and pathogens. longdom.org
| Plant Species | Common Name |
| Artemisia annua | Sweet Wormwood |
| Lonicera japonica | Japanese Honeysuckle |
| Hamamelis virginiana | Witch Hazel |
This table lists terrestrial plant species in which this compound has been identified.
The production of volatile esters is a well-documented aspect of the metabolism of various microorganisms, including the yeast Saccharomyces cerevisiae. nih.gov While the primary focus in yeast has often been on acetate (B1210297) and ethyl esters, the fundamental enzymatic machinery for ester synthesis is present. These esters are significant contributors to the aroma profiles of fermented beverages. The formation of esters in yeast is influenced by factors such as the available nitrogen and sugar content in the growth medium. nih.gov The synthesis of esters like this compound in microbes involves the enzymatic condensation of an alcohol (hexanol) and an acyl-CoA derivative of 2-methylbut-2-enoic acid. nih.gov
Due to its pleasant fruity aroma, this compound is utilized as a flavoring agent in a variety of agricultural and horticultural products. It is often used to impart or enhance the flavor profiles of fruits such as apple, pear, banana, strawberry, raspberry, and blueberry. thegoodscentscompany.comnih.gov Its synthetic counterpart, hexyl 2-methylbutyrate, which has a similar fruity and green character, is also used for these purposes. chemicalbook.comsigmaaldrich.com
| Product Category | Specific Examples |
| Fruit Flavorings | Apple, Pear, Banana, Tropical Fruits, Strawberry, Raspberry, Blueberry |
This table showcases the application of this compound as a flavoring component in various products.
Elucidation of Biosynthetic Routes in Living Systems
The formation of this compound in biological systems is a multi-step process involving precursor molecules derived from primary metabolism and specific enzymatic reactions that lead to the final ester product.
The biosynthesis of the 2-methylbut-2-enoyl moiety of the ester is linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. sci-hub.seresearchgate.net The metabolic breakdown of BCAAs is a rich source of various acyl-CoA intermediates. nih.gov
The key steps in the formation of the acid precursor are:
Transamination: The initial step in the catabolism of isoleucine is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). This reaction converts isoleucine to its corresponding branched-chain keto acid (BCKA), α-keto-β-methylvalerate. researchgate.net
Oxidative Decarboxylation: The BCKA then undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. This results in the formation of a branched-chain acyl-CoA ester, in this case, 2-methylbutyryl-CoA. sci-hub.se
Dehydrogenation: Subsequent enzymatic steps can introduce a double bond into the acyl-CoA molecule, leading to the formation of 2-methylbut-2-enoyl-CoA.
The alcohol precursor, hexanol, is typically derived from the fatty acid metabolism pathway.
| Precursor | Metabolic Origin | Key Enzymes | Resulting Moiety |
| 2-methylbut-2-enoic acid | Isoleucine Catabolism | Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKD) | Acid |
| Hexanol | Fatty Acid Metabolism | Various | Alcohol |
This table outlines the biosynthetic origins of the precursor molecules for this compound.
The final step in the biosynthesis of this compound is the esterification reaction, where the alcohol (hexanol) and the activated acid (2-methylbut-2-enoyl-CoA) are joined. This reaction is catalyzed by specific enzymes. longdom.org In yeast, for example, acyl-CoA:ethanol O-acyltransferases (AEATases) are responsible for the formation of ethyl esters from acyl-CoA molecules and ethanol. nih.gov A similar enzymatic mechanism, likely involving an alcohol acyltransferase (AAT), would facilitate the condensation of 2-methylbut-2-enoyl-CoA with hexanol to form the final ester.
The general enzymatic esterification reaction can be represented as: R1-CO-SCoA + R2-OH ⇌ R1-CO-OR2 + CoASH (Acyl-CoA + Alcohol ⇌ Ester + Coenzyme A)
In some contexts, particularly in synthetic chemistry, esterification can also be achieved through chemical methods like the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, or the Steglich esterification, which uses coupling agents under mild conditions. chemguide.co.uknih.gov However, in biological systems, the process is enzymatically controlled, allowing for high specificity and regulation. longdom.org The balance between ester-synthesizing enzymes and esterases, which hydrolyze esters, ultimately determines the net accumulation of the volatile compound. nih.gov
Chemical Synthesis and Advanced Derivatization
Established Synthetic Methodologies for Hexyl 2-Methylbut-2-enoate
The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. This section explores the conventional and more advanced methods employed for its preparation.
Conventional Esterification Techniques
The most common method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-methylbut-2-enoic acid with hexan-1-ol. Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is usually removed by azeotropic distillation using a Dean-Stark apparatus.
Green Chemistry Approaches in Synthetic Preparation
In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to the synthesis of esters like this compound. nih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances.
One significant green approach is the use of biocatalysts, such as lipases, for the esterification reaction. researchgate.net Lipase-catalyzed esterification offers several advantages over conventional acid-catalyzed methods, including high selectivity, mild reaction conditions (often at room temperature and neutral pH), and the avoidance of harsh acidic catalysts and byproducts. The use of immobilized enzymes further simplifies the process by allowing for easy separation and reuse of the biocatalyst. researchgate.net
Other green chemistry strategies include the use of solvent-free reaction conditions or the replacement of volatile organic solvents with more environmentally benign alternatives like ionic liquids or supercritical fluids. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov These methods align with the principles of green chemistry by preventing waste, increasing atom economy, and designing for energy efficiency. nih.gov
Synthesis of Structural Analogues and Related Chemical Entities
The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved by modifying either the alcohol or the acid moiety of the ester.
Modification of the Alcohol Moiety
Modifying the alcohol part of the ester involves reacting 2-methylbut-2-enoic acid or its derivatives with a variety of different alcohols. This allows for the synthesis of a homologous series of esters with varying chain lengths and branching in the alcohol-derived portion of the molecule. For example, reacting (E)-2-methylbut-2-enoic acid with hexan-2-ol would yield hexan-2-yl (E)-2-methylbut-2-enoate, an isomer of hexyl (E)-2-methylbut-2-enoate. nist.gov Similarly, using other primary, secondary, or even tertiary alcohols can lead to a diverse range of esters with potentially different physical, chemical, and biological properties. The choice of alcohol can influence factors such as volatility, solubility, and odor characteristics of the resulting ester.
| Reactant 1 | Reactant 2 | Product |
| (E)-2-methylbut-2-enoic acid | Hexan-1-ol | Hexyl (E)-2-methylbut-2-enoate |
| (E)-2-methylbut-2-enoic acid | Hexan-2-ol | Hexan-2-yl (E)-2-methylbut-2-enoate nist.gov |
| 2-methylbutanoic acid | Hexan-1-ol | Hexyl 2-methylbutanoate chemicalbook.comhmdb.canih.gov |
| But-2-enoic acid | Hexan-1-ol | Hexyl but-2-enoate targetmol.com |
Alterations of the Acid Moiety (e.g., 2-methylbut-2-enoic acid derivatives)
Alterations to the acid moiety involve the synthesis and use of various derivatives of 2-methylbut-2-enoic acid. rsc.orgchemspider.comebi.ac.uk This can include introducing different substituents on the carbon backbone or modifying the position of the double bond. For instance, the synthesis of 3-substituted 2-methylbut-2-enoic acid derivatives has been explored, which can then be esterified to produce novel esters. rsc.orgrsc.org
Convergent and Divergent Synthetic Strategies
The synthesis of this compound, a valuable fragrance and flavor compound, can be approached through various strategic synthetic designs. These strategies can be broadly categorized as either convergent or divergent, each offering distinct advantages in terms of efficiency, flexibility, and the generation of molecular diversity. Convergent strategies focus on the efficient assembly of the target molecule from smaller, pre-functionalized fragments, while divergent strategies utilize the target molecule as a starting point to generate a library of related derivatives.
Convergent Synthetic Strategies
One of the most direct and widely employed convergent methods is the Fischer-Speier esterification . wikipedia.orgorganic-chemistry.orgtiktok.com This acid-catalyzed reaction involves the direct condensation of tiglic acid with 1-hexanol (B41254). wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed as a byproduct is removed, often through azeotropic distillation with a suitable solvent like toluene (B28343) or by using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various solid acid catalysts. wikipedia.orgresearchgate.netcsic.es The use of solid acid catalysts, such as certain zeolites or sulfonic acid-functionalized resins, offers the advantage of easier separation from the reaction mixture and potential for recycling. researchgate.netcsic.es
A representative reaction is as follows:
Tiglic Acid + 1-Hexanol
The efficiency of Fischer-Speier esterification can be influenced by several factors, including the nature of the catalyst, reaction temperature, and the molar ratio of the reactants. Studies on similar esterifications have shown that increasing the alcohol to acid ratio can significantly improve the yield. masterorganicchemistry.com For instance, in the esterification of acetic acid with ethanol, increasing the alcohol excess from equimolar to a tenfold excess boosted the ester yield from 65% to 97%. masterorganicchemistry.com
Table 1: Illustrative Reaction Conditions for Fischer-Speier Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tiglic Acid | 1-Hexanol | H₂SO₄ | Reflux | 1-10 | Good to quantitative | wikipedia.org |
| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | - | 65 (1:1 ratio) | masterorganicchemistry.com |
| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | - | 97 (1:10 ratio) | masterorganicchemistry.com |
| Acetic Acid | n-Butanol | Solid Acid | 120 | 4 | >95 | researchgate.net |
Another significant convergent route is transesterification . mdpi.com In this process, an existing ester of tiglic acid, such as methyl tiglate or ethyl tiglate, reacts with 1-hexanol in the presence of a catalyst to exchange the alcohol moiety. nih.gov This method is particularly useful when the starting tiglate ester is readily available. Transesterification can be catalyzed by acids, bases, or enzymes (lipases). nih.govnih.govresearchgate.net
Enzyme-catalyzed transesterification, often employing immobilized lipases, is a "green chemistry" approach that proceeds under mild conditions, thus minimizing side reactions and energy consumption. nih.govresearchgate.netnih.gov For example, lipases have been successfully used in the transesterification of various esters with alcohols, achieving high conversion rates. nih.govnih.gov
Table 2: Examples of Catalytic Transesterification for Ester Synthesis
| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl Laurate | Oleyl Alcohol | Lipase | Decane (Emulsion) | - | High Conversion | nih.gov |
| Methyl Esters (C12-C18) | p-Nitrophenol | Lipase (Lk2, Lk3) | n-Hexane | 50-55 | High Activity | nih.gov |
| Methyl Acetoacetate | n-Butanol | Novozym 435 (Lipase) | Toluene | - | High Conversion | researchgate.net |
Divergent Synthetic Strategies
In a divergent synthetic approach, this compound serves as a versatile starting material for the synthesis of a range of new compounds with potentially different properties. The reactivity of the α,β-unsaturated ester functionality is key to these transformations.
A primary pathway for the derivatization of this compound is the Michael addition , a conjugate addition reaction where a nucleophile adds to the β-carbon of the unsaturated ester. nih.govacs.orgrsc.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles can be employed, including malonates, thiols, amines, and alcohols. nih.govacs.orgchemrxiv.org
For instance, the reaction of this compound with a thiol (R-SH) in the presence of a suitable catalyst would yield a hexyl 3-(alkylthio)-2-methylbutanoate derivative. The development of asymmetric Michael additions, using chiral catalysts, allows for the stereoselective synthesis of these adducts. acs.orgrsc.orgresearchgate.net
this compound + Nu⁻ (Nucleophile)
Table 3: Representative Michael Addition Reactions on α,β-Unsaturated Esters
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| α,β-Unsaturated Ester | Alcohol | Bifunctional Iminophosphorane | Tetrahydrofuran derivative | up to 99 | up to 99.5:0.5 | nih.gov |
| α,β-Unsaturated Aryl Ester | Dimethyl Malonate | Isothiourea (HyperBTM) | Malonate Adduct | Good | up to >99:1 | acs.org |
| α,β-Unsaturated Amide | Alkyl Thiol | Squaramide-based BIMP | Thioether Adduct | High | High | chemrxiv.org |
Furthermore, the ester group itself can be modified. For example, reduction of the ester functionality using a reagent like lithium aluminum hydride (LiAlH₄) would lead to the formation of (E)-2-methylbut-2-ene-1,4-diol, which can then be used in subsequent reactions. It is important to note that such a powerful reducing agent would also reduce the double bond. Selective reduction of the ester in the presence of the double bond would require more specialized reagents.
These divergent pathways allow for the systematic modification of the lead compound, this compound, to explore structure-activity relationships or to generate new molecules with desired chemical or olfactory properties.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating hexyl 2-methylbut-2-enoate from other volatile and non-volatile compounds. The choice of technique depends on the sample's complexity and the analytical objective, whether for quantification or purely for identification.
Gas chromatography is the premier technique for analyzing volatile esters like this compound. Due to its high volatility, the compound is readily amenable to GC analysis, which separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
In practice, a sample containing the ester is injected into the GC, where it is vaporized. An inert carrier gas, typically helium or nitrogen, transports the vaporized sample through a long, thin capillary column. frontiersin.org The separation of this compound from other compounds is achieved on columns with varying polarities. For instance, the NIST Chemistry WebBook reports a retention index of 1621 for hexyl (E)-2-methylbut-2-enoate on a polar Carbowax 20M column. nist.gov Non-polar columns, such as those with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are also commonly used for the analysis of fruit volatiles, including a wide range of esters. frontiersin.orgnih.govnotulaebotanicae.ro
When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both separation and identification. As separated compounds elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint corresponding to the compound's molecular structure. This allows for the confident identification of this compound, even in trace amounts within complex mixtures like fruit brandies or plum and peach volatiles. nih.govnotulaebotanicae.romdpi.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in identification. chemijournal.com
Table 1: Typical GC-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for separating a wide range of volatile and semi-volatile organic compounds. frontiersin.orgnih.gov |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert gas to move the sample through the column. nih.govnotulaebotanicae.ro |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis, while split mode is used for more concentrated samples. frontiersin.orgnih.gov |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. frontiersin.orgnotulaebotanicae.ro |
| Oven Program | Initial temp 40-50°C, ramped to 230-280°C | A temperature gradient is used to elute compounds with a wide range of boiling points. nih.gov |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, high-energy ionization method that produces repeatable fragmentation patterns for library matching. |
While GC is the dominant technique for volatile esters, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for samples that are not suitable for high-temperature analysis or when pre-concentration of the analyte is required. This compound, being a relatively non-polar ester, can be analyzed using reverse-phase (RP) HPLC. sielc.comsielc.com
In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. oatext.comoatext.com For a compound like this compound, the mobile phase would typically consist of a mixture of acetonitrile (B52724) and water. sielc.comoatext.com The compound is separated from more polar impurities, which elute earlier, and from less polar impurities, which are retained longer on the column. Detection is often achieved using a diode-array detector (DAD) or a UV detector, although the chromophore in this compound (a conjugated C=C-C=O system) provides only weak to moderate UV absorbance. oatext.comoatext.com
The primary challenge in HPLC is often the separation of structurally similar isomers. nih.govsigmaaldrich.com The separation of hexyl (E)-2-methylbut-2-enoate (hexyl tiglate) from its (Z)-isomer (hexyl angelate) would require careful method development, optimizing the mobile phase composition and potentially using high-efficiency columns with smaller particle sizes. sielc.com
Table 2: Exemplary HPLC Method Parameters for Ester Analysis
| Parameter | Suggested Setting | Rationale |
|---|---|---|
| Column | Reverse-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Standard non-polar stationary phases suitable for retaining non-polar analytes like esters. oatext.com |
| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water mixture | Acetonitrile is a common organic modifier; the ratio with water is adjusted to achieve the desired retention time. sielc.comoatext.com |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard HPLC columns. oatext.com |
| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. oatext.com |
| Detector | Diode-Array Detector (DAD) | Allows for monitoring at multiple wavelengths to optimize sensitivity and check for peak purity. |
| Injection Vol. | 5-20 µL | The volume of sample introduced into the system. |
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, provide superior analytical power for solving complex problems. chemijournal.comchromatographytoday.com The goal is to obtain information-rich data for both quantification and unequivocal identification in a single analysis. mdpi.com
The most prevalent hyphenated technique in this context is the previously discussed Gas Chromatography-Mass Spectrometry (GC-MS). chemijournal.com It combines the high-resolution separation of GC with the definitive identification capabilities of MS. nih.gov Other powerful hyphenated systems include LC-MS, GC-NMR, and LC-NMR. chromatographytoday.com
LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique would be particularly useful if this compound were part of a mixture containing non-volatile compounds. The LC separates the components, which are then ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This advanced technique provides unparalleled structural information. After separation by HPLC, the eluent flows directly into an NMR spectrometer, allowing for the acquisition of detailed NMR data on the isolated compound. This would be the definitive method for distinguishing between the (E) and (Z) isomers of this compound in a mixture without ambiguity. chemijournal.com
These multi-dimensional approaches are essential for the comprehensive characterization of complex natural extracts and commercial flavor formulations, ensuring that compounds are not just detected but are correctly identified and distinguished from their isomers. mdpi.comnih.gov
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For this compound, NMR and IR spectroscopy are the most informative methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the differentiation of isomers. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from structurally related compounds like 2-methylbut-2-ene and various esters. nih.govdocbrown.info
¹H NMR : The proton NMR spectrum would clearly show signals for the hexyl chain, the methyl group on the double bond, and the vinylic proton. The vinylic proton (on C3) would be particularly diagnostic, likely appearing as a quartet due to coupling with the C4 methyl group protons. The chemical shifts of the two methyl groups attached to the double bond (at C2 and C3) would differ, and their exact positions would be crucial in confirming the (E) or (Z) stereochemistry (i.e., distinguishing the tiglate from the angelate isomer).
¹³C NMR : The carbon NMR spectrum would show 11 distinct signals, one for each carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group (around 167-168 ppm), the two sp² hybridized carbons of the double bond (in the 128-140 ppm range), and the eight sp³ hybridized carbons of the hexyl chain and the two methyl groups. nih.gov
The ability of NMR to provide detailed connectivity and stereochemical information makes it indispensable for confirming the identity and purity of this compound. chemijournal.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hexyl (E)-2-methylbut-2-enoate
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C1 (C=O) | - | ~168 | Carbonyl carbon, deshielded by two oxygen atoms. |
| C2 (=C<) | - | ~128 | sp² carbon of the double bond. |
| C3 (=CH-) | ~6.8 (q) | ~139 | Vinylic proton, deshielded by the double bond and ester group. |
| C4 (-CH₃) | ~1.8 (d) | ~14 | Methyl group attached to the double bond. |
| C5 (C2-CH₃) | ~1.7 (s) | ~12 | Methyl group attached to the double bond. |
| C1' (-O-CH₂-) | ~4.1 (t) | ~65 | Methylene group attached to the ester oxygen. |
| C2' (-CH₂-) | ~1.6 (m) | ~29 | Hexyl chain carbons. |
| C3' (-CH₂-) | ~1.3 (m) | ~26 | Hexyl chain carbons. |
| C4' (-CH₂-) | ~1.3 (m) | ~32 | Hexyl chain carbons. |
| C5' (-CH₂-) | ~1.3 (m) | ~23 | Hexyl chain carbons. |
| C6' (-CH₃) | ~0.9 (t) | ~14 | Terminal methyl group of the hexyl chain. |
(Note: Predicted values are estimates based on typical functional group ranges and data from similar compounds. Actual values may vary depending on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester group and the carbon-carbon double bond.
As an α,β-unsaturated ester, its most prominent feature is the carbonyl (C=O) stretching vibration. spcmc.ac.in Due to conjugation with the adjacent C=C double bond, this absorption appears at a lower wavenumber (around 1715-1725 cm⁻¹) compared to a saturated ester (which typically absorbs at 1735-1750 cm⁻¹). spcmc.ac.inlibretexts.org This shift is a key indicator of the α,β-unsaturation. Other significant absorptions include the C=C stretching vibration (around 1650 cm⁻¹) and the strong C-O stretching vibrations characteristic of esters (in the 1100-1300 cm⁻¹ region). acs.org The spectrum for hexyl (E)-2-methylbut-2-enoate shows these characteristic bands. nih.gov
Table 4: Key IR Absorption Bands for Hexyl (E)-2-methylbut-2-enoate
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2960, 2930, 2860 | C-H (sp³) Stretch | Medium-Strong |
| ~1720 | C=O Stretch (conjugated ester) | Strong |
| ~1650 | C=C Stretch | Medium |
| ~1250 | C-O Stretch (ester) | Strong |
| ~1150 | C-O Stretch (ester) | Strong |
(Note: Values are approximate and based on typical ranges and available spectral data.) libretexts.orgnih.gov
Chemometric and Metabolomics Data Analysis
Application in Volatilomics Profiling
Volatilomics, a subset of metabolomics, focuses on the comprehensive analysis of volatile organic compounds (VOCs) emitted by a biological system. nih.gov this compound, as a volatile ester, is a component of the volatilome of various natural products, particularly fruits like pears, plums, and passion fruit. researchgate.netnih.govmdpi.com In this context, its presence and abundance, along with hundreds of other VOCs, contribute to a complex chemical profile or "fingerprint."
The primary analytical technique for volatilomics profiling is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov This method allows for the extraction and separation of VOCs from a sample, with each compound being characterized by its retention time and mass spectrum. The resulting dataset is a matrix where samples are described by the relative abundance of all detected volatile compounds. This compound would be one of many such compounds used to build this profile. researchgate.net
This chemical fingerprinting is a powerful tool for differentiating between samples based on various factors, such as fruit cultivar, geographical origin, ripeness stage, or processing methods. nih.govresearchgate.netmdpi.com For instance, the volatile profile of different pear or plum varieties can be distinguished based on quantitative differences in their ester compositions, including compounds like this compound. nih.govmdpi.com
Table 2: Representative Data in a Volatilomics Study
| Compound | Retention Time (min) | Control Group (Relative Peak Area %) | Treatment Group (Relative Peak Area %) | Putative Identification |
| Ethyl acetate (B1210297) | 5.8 | 10.2 | 8.5 | MS, RI |
| Hexyl acetate | 12.5 | 15.3 | 22.1 | MS, RI |
| This compound | 15.2 | 1.8 | 3.5 | MS, RI |
| β-damascenone | 18.9 | 0.5 | 0.8 | MS, RI |
| Ethyl octanoate | 19.4 | 4.1 | 5.9 | MS, RI |
Note: This table is a hypothetical representation to illustrate how this compound would be presented as a variable in a larger dataset. MS = Mass Spectrum library match, RI = Retention Index match.
Multivariate Statistical Methods for Chemical Differentiation
The large and complex datasets generated in volatilomics studies necessitate the use of multivariate statistical methods to extract meaningful information. nih.govmdpi.com These techniques can reduce the dimensionality of the data, identify patterns, and build predictive models for sample classification. nih.gov
Principal Component Analysis (PCA) is a widely used unsupervised exploratory technique in metabolomics. metwarebio.com PCA transforms the original correlated variables (i.e., the abundances of each VOC) into a smaller set of uncorrelated variables known as principal components (PCs). The first few PCs capture the majority of the variance in the dataset. By plotting the samples on a scores plot (e.g., PC1 vs. PC2), natural groupings, trends, or outliers can be visualized without prior knowledge of the sample classes. nih.gov This allows researchers to get an initial overview of the data structure. nih.gov
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is used to sharpen the separation between predefined sample groups. nih.gov Unlike PCA, PLS-DA uses class membership information to identify the variables (VOCs) that are most responsible for differentiating the groups. acs.orgresearchgate.net The output includes scores plots, similar to PCA, that visualize the group separation, and loadings plots that highlight the specific compounds, such as this compound, that contribute most significantly to this discrimination. This makes PLS-DA a powerful tool for identifying potential chemical markers for classification. nih.gov
Biological and Ecological Roles of Hexyl 2 Methylbut 2 Enoate
Ecological Interactions in Plant-Insect Systems
The emission of volatile compounds is a key strategy used by plants to interact with their environment. These chemical signals can influence the behavior of insects, including pollinators, herbivores, and their natural enemies. Hexyl 2-methylbut-2-enoate is one of many such compounds that mediate these complex ecological relationships.
This compound is a component of various floral scents and fruit aromas, acting as a chemical cue for many insect species. Research has identified this compound in the volatile profiles of numerous plants, including apples, Gardenia, Lonicera (honeysuckle), and various lavender species, where it contributes to attracting insects. mdpi.comresearchgate.netresearchgate.net
Studies using coupled gas chromatographic-electroantennographic detection (GC-EAD), a technique that measures the electrical response of an insect's antenna to specific chemical compounds, have confirmed its role as an olfactory stimulant. For instance, hexyl tiglate is among a blend of 45 known insect attractants tested on 12 species of gall midges, demonstrating its ability to elicit a physiological response. nih.gov Its presence has been specifically noted in the floral scents of Gardenia and Lonicera, which are known to attract moths. researchgate.netepa.gov Further research has shown that hexyl tiglate identified from the flowers of Gardenia jasminoides triggers a significant behavioral response in the flower thrips, Thrips hawaiiensis. mdpi.com Moreover, it is listed as a component in synthetic lures designed to attract vespid wasps, highlighting its potential application in pest management strategies. google.com
Table 1: Plants in which this compound has been Identified as a Volatile Component
Plant Species Common Name Family Reference Malus domestica Apple Rosaceae nist.gov Gardenia jasminoides Gardenia Rubiaceae [11, 33] Lonicera japonica Japanese Honeysuckle Caprifoliaceae [1, 33] Artemisia annua Sweet Wormwood Asteraceae preprints.org Lavandula species Lavender Lamiaceae [6, 23, 24] Betula pendula Silver Birch Betulaceae
Although this compound itself is primarily identified as an attractant, it is a constituent of essential oils from plants like Artemisia and lavender, which are known to possess repellent and antifeedant properties. nih.govmdpi.com For example, essential oils from Artemisia annua have demonstrated repellent activity against storage pests, and lavender essential oil can act as an antifeedant against the lesser grain borer. researchgate.netresearchgate.net This suggests that while this compound may contribute to attracting certain insects, its role in herbivory is modulated by the other volatile compounds released by the plant. The specific, isolated effect of this compound on feeding behavior requires further investigation.
The production of volatile compounds is a critical component of a plant's induced defense system against herbivores and pathogens. nih.gov There is evidence to suggest that this compound is involved in these defense mechanisms. A study on silver birch (Betula pendula) seedlings subjected to stress from defoliation and pathogens found that the stressed trees produced higher levels of various volatile compounds, including hexyl tiglate. preprints.org This increase in volatiles correlated with an activation of the plant's systemic acquired resistance (SAR), a whole-plant defense response against a broad range of pathogens. preprints.org
Additionally, plant defense can be triggered by the breakdown of the plant cell wall. Pectin (B1162225), a major component of the cell wall, can be degraded by pathogenic enzymes, releasing molecules that signal the plant to initiate an immune response, including the production of antimicrobial compounds. Research on the release of odorant molecules from pectin gels has included hexyl tiglate, linking it to the physical-chemical matrix involved in plant structure and defense. Terpenes and other secondary metabolites found in plants are crucial for defense against diseases and herbivores. researchgate.net The presence of this compound in defensively potent plants like Artemisia annua further supports its likely role in the plant's chemical defense arsenal. nih.govnih.gov
Antimicrobial Activities and Biofilm Inhibition Potential
This compound is a constituent of many plant essential oils that have been investigated for their antimicrobial properties. While the bioactivity of an essential oil results from the synergistic or antagonistic effects of all its components, the presence of this ester in active oils is noteworthy. acgpubs.org
Table 2: Antimicrobial and Biofilm Inhibition Studies of Essential Oils Containing this compound
Plant Source of Essential Oil Target Microorganism(s) Observed Activity Reference Mallotus repandus Staphylococcus aureus Bactericidal effect and biofilm inhibition Lavandula abrialis Staphylococcus aureus BLACT Antibacterial activity Lavandula stoechas Escherichia coli Strong antibacterial effect Senecio pandurifolis Various bacteria and fungi Antimicrobial activity Lavender (Eye-catching variety) Shewanella maridflavi, S. algae, Vibrio alginolyticus, V. harveyi Good antibacterial activity [6, 34]
Interplay with Microbial Communities
Volatile organic compounds are not produced solely by plants; they are also a key part of how microorganisms interact with their environment. The collection of volatiles produced by microbes is often referred to as the microbial volatile organic compound (MVOC) profile.
Compound Index
Table 3: List of Chemical Compounds Mentioned
Modulation of Microbial Metabolism and Growth
The influence of this compound on microbial life is an area of growing interest, particularly as research into the biological roles of volatile organic compounds (VOCs) expands. While direct studies on this compound are limited, the broader class of compounds to which it belongs—short-chain fatty acid esters and other volatile esters—has been shown to exert significant effects on the metabolism and growth of various microorganisms. These effects are often context-dependent, varying with the microbial species, concentration of the compound, and environmental conditions.
The compound this compound, also known as hexyl tiglate, is a volatile ester found in various plants. nih.govnist.gov The antimicrobial properties of plant-derived volatile compounds are well-documented, with many essential oils and their constituent esters demonstrating inhibitory effects against a wide range of bacteria and fungi. nih.govresearchgate.net The lipophilic nature of these esters allows them to interact with microbial cell membranes, a key mechanism in their modulatory activity. researchgate.net
Research on short- and medium-chain fatty acids (SCFAs) and their esters provides a framework for understanding the potential mechanisms by which this compound may influence microbial populations. nih.gov SCFAs are known products of bacterial metabolism, particularly in the gut, and can play a role in regulating the microbial ecosystem. frontiersin.orgnih.gov Their esterified forms, such as this compound, share structural similarities and are also prevalent in nature as volatile compounds.
One of the primary ways these compounds are thought to modulate microbial growth is by disrupting the integrity and function of the cell membrane. The ability of these esters to diffuse across bacterial cell membranes can lead to a drop in intracellular pH as the ester is hydrolyzed, releasing the acidic and alcohol components. frontiersin.org This acidification of the cytoplasm can inhibit the activity of essential enzymes and disrupt metabolic pathways. Furthermore, the accumulation of the ester within the lipid bilayer can alter membrane fluidity and permeability, leading to leakage of cellular contents and ultimately, cell death.
The antimicrobial activity of fatty acids and their esters is often dependent on the chain length and structure of the molecule. nih.gov For instance, studies on various oral microorganisms have shown that the effectiveness of fatty acids as antimicrobial agents can increase with the size of the fatty acid. nih.gov However, the susceptibility of different bacterial species to these compounds can vary, suggesting diverse mechanisms of action. nih.gov
While specific data on this compound is not available, the table below summarizes the antimicrobial activity of related short-chain fatty acids against various oral microorganisms, which can serve as a predictive model for its potential effects.
Table 1: Inhibitory Concentration (IC80) of Short-Chain Fatty Acids against Oral Bacteria
| Fatty Acid | Streptococcus mutans | Streptococcus gordonii | Streptococcus sanguis |
|---|---|---|---|
| Acetic Acid (C2) | >100 mM | >100 mM | >100 mM |
| Propionic Acid (C3) | >100 mM | >100 mM | >100 mM |
| Butyric Acid (C4) | >100 mM | >100 mM | >100 mM |
| Isovaleric Acid (C5) | >100 mM | >100 mM | 50-100 mM |
Data derived from studies on short-chain fatty acids and their effects on oral microorganisms. nih.gov
In addition to direct antimicrobial effects, volatile esters can also influence microbial behavior at sub-lethal concentrations. They can act as signaling molecules, affecting gene expression related to virulence, biofilm formation, and metabolism. nih.gov For example, some SCFAs have been shown to down-regulate the expression of virulence genes in pathogenic E. coli at concentrations found in the colon. nih.gov This suggests that compounds like this compound, present in the environment as volatile signals, could play a role in inter-species communication and competition within microbial communities.
The antifungal properties of related ester compounds have also been investigated. Various alkenoic and alkynoic acid esters have demonstrated the ability to inhibit the growth of molds. researchgate.net This activity is also linked to their volatility, allowing them to act at a distance. The fungitoxicity can be influenced by the length of the ester chain and the specific fungal species. researchgate.netnih.gov
The table below presents findings on the antifungal activity of various volatile esters against common molds, providing a potential parallel for the action of this compound.
Table 2: Antifungal Activity of Selected Volatile Esters
| Compound | Concentration to Inhibit Mold Development |
|---|---|
| Dimethyl fumarate | 20 mg / 2.6-liter desiccator |
| Diethyl fumarate | 20 mg / 2.6-liter desiccator |
| Methyl propenoate | 20 mg / 2.6-liter desiccator |
| Ethyl propenoate | 20 mg / 2.6-liter desiccator |
| Methyl crotonate | 200 mg / 2.6-liter desiccator |
| Ethyl crotonate | 200 mg / 2.6-liter desiccator |
Data from studies on the antifungal properties of alkenoic and alkynoic acid esters. researchgate.net
Molecular Mechanisms and Computational Investigations
Structure-Activity Relationship (SAR) Studies for Biological Functionnih.govperfumersupplyhouse.com
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. longdom.org For hexyl 2-methylbut-2-enoate, which is recognized as a fragrance ingredient and has potential applications as an insect repellent, SAR studies would aim to identify the specific molecular features responsible for its characteristic scent and its repellent properties. dtic.milthegoodscentscompany.com
Identification of Pharmacophore Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. bohrium.com For this compound, identifying its pharmacophore would involve pinpointing the essential steric and electronic features that enable it to interact with olfactory receptors or other biological targets. nih.govnih.gov
The key pharmacophoric features of an ester like this compound would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, a crucial feature for interaction with receptor sites. bohrium.com
Hydrophobic Regions: The hexyl chain and the methyl groups contribute to the molecule's hydrophobicity, which is important for traversing cell membranes and for van der Waals interactions within a receptor's binding pocket. kolabtree.com
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature | Structural Component | Potential Role in Bioactivity |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with receptor amino acid residues. |
| Hydrophobic Alkyl Chain | Hexyl Group | Anchoring in hydrophobic pockets of receptors. |
| Hydrophobic/Steric Bulk | Methyl Groups | Influencing binding affinity and specificity. |
| Rigid Planar Group | C=C Double Bond | Defining the molecule's conformation. |
The identification of these features is the first step in designing new molecules with potentially enhanced or modified biological activities, such as more potent insect repellents or fragrances with different scent profiles. acs.org
Impact of Stereoisomerism on Bioactivity
This compound exists as two geometric isomers, the (E)-isomer (hexyl tiglate) and the (Z)-isomer (hexyl angelate). nist.gov Stereoisomerism can have a profound impact on the biological activity of a molecule, as biological receptors are often chiral and stereospecific.
The different spatial arrangement of the groups around the carbon-carbon double bond in hexyl tiglate and hexyl angelate results in distinct three-dimensional shapes. This difference in shape can lead to variations in how each isomer fits into a binding site of a receptor. For instance, the olfactory receptors responsible for perceiving the scent of this compound may have a higher affinity for one isomer over the other, leading to different odor characteristics or intensities. perfumersupplyhouse.com
In the context of insect repellency, the effectiveness of each stereoisomer could also differ significantly. Insect olfactory receptors that detect repellent molecules are known to be highly specific. nih.govnih.gov A study on other insect repellents has shown that the stereochemistry of a molecule is a critical determinant of its activity. nih.gov Therefore, it is plausible that hexyl tiglate and hexyl angelate exhibit different levels of repellency against various insect species.
Table 2: Stereoisomers of this compound and Potential Bioactivity Differences
| Isomer | Common Name | Structure | Potential Impact on Bioactivity |
| (E)-hexyl 2-methylbut-2-enoate | Hexyl Tiglate | Trans-configuration | May exhibit a different odor profile and/or repellent efficacy compared to the (Z)-isomer due to its specific 3D shape allowing for a better fit in certain biological receptors. nih.gov |
| (Z)-hexyl 2-methylbut-2-enoate | Hexyl Angelate | Cis-configuration | The altered spatial arrangement could lead to weaker or different interactions with the same receptors, or potentially interaction with different receptors altogether. |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules, providing insights that can be difficult to obtain through experimental methods alone. youtube.com
Quantum Chemical Calculations of Electronic Structure and Reactivityperfumersupplyhouse.com
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure, optimized geometry, and various molecular properties of this compound. mdpi.comnih.gov These calculations can provide valuable information about the molecule's reactivity and potential interaction sites.
Key parameters that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ester group would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. mdpi.com
Atomic Charges: Calculating the partial charges on each atom can further refine the understanding of the molecule's reactivity and intermolecular interactions.
While specific quantum chemical calculations for this compound are not widely published, studies on similar α,β-unsaturated esters have demonstrated the utility of these methods. researchgate.net
Table 3: Predicted Outcomes of Quantum Chemical Calculations for this compound
| Calculated Property | Predicted Result | Significance |
| HOMO Energy | Relatively high | Indicates potential for electron donation in chemical reactions. |
| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack, particularly at the β-carbon of the unsaturated system. wikipedia.org |
| MEP | Negative potential around carbonyl oxygen | Confirms this site as a primary hydrogen bond acceptor. |
| Atomic Charges | Partial positive charge on carbonyl carbon and β-carbon | Identifies these as electrophilic centers. |
Molecular Docking Simulations with Biological Targets (e.g., enzymes, receptors)thegoodscentscompany.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the case of this compound, docking simulations could be used to predict its binding mode within the active site of relevant biological targets, such as olfactory receptors or enzymes involved in its metabolism. bohrium.comnih.gov
For example, if the goal is to understand its function as a fragrance, docking it into a model of a human olfactory receptor could reveal the specific amino acid residues involved in binding and help explain its characteristic odor. nih.gov Similarly, if investigating its potential as an insect repellent, docking it into insect olfactory receptors or odorant-binding proteins could elucidate the mechanism of its repellent action. nih.gov
Successful docking simulations can provide information on:
Binding Affinity: A scoring function is used to estimate the binding energy, which can be correlated with the strength of the interaction.
Binding Pose: The predicted orientation of the ligand within the binding site.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. kolabtree.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understandingperfumersupplyhouse.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. wikipedia.org By developing a QSAR model for a series of related esters, including this compound, it would be possible to predict the activity of new, unsynthesized compounds and to gain a deeper understanding of the molecular properties that drive the biological response. longdom.orgresearchgate.net
The development of a QSAR model typically involves:
Data Set Compilation: Assembling a set of molecules with known biological activities (e.g., insect repellency).
Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule, which can include constitutional, topological, geometrical, and electronic properties.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity. dtic.mil
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For this compound and related compounds, a QSAR model could reveal, for instance, that insect repellency is positively correlated with the length of the alkyl chain and the presence of the α,β-unsaturated system, while being negatively correlated with polarity. researchgate.netmdpi.com
Biochemical Reactivity Profiling
The biochemical reactivity of this compound is of interest due to its structural features, particularly the α,β-unsaturated ester moiety. This functionality can potentially engage in various biochemical reactions, influencing its biological activity and metabolic fate. The electrophilic nature of the double bond conjugated with the carbonyl group makes it a candidate for reactions with biological nucleophiles.
Investigation of Electrophilic Properties (e.g., Michael Acceptor Chemistry)
This compound, an ester of tiglic acid, possesses an α,β-unsaturated carbonyl system. This structural motif is a well-known Michael acceptor, rendering the molecule susceptible to nucleophilic attack at the β-carbon. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, creating a partial positive charge on the β-carbon and making it an electrophilic site.
The general mechanism for the Michael addition of a nucleophile to an α,β-unsaturated ester like this compound involves the attack of the nucleophile on the β-carbon. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The reactivity in a Michael addition is influenced by both the electrophile (the α,β-unsaturated ester) and the nucleophile.
The table below summarizes the key aspects of the electrophilic properties of α,β-unsaturated esters, which are applicable to this compound.
| Feature | Description | Implication for this compound |
| Electrophilic Center | The β-carbon of the α,β-unsaturated system. | The carbon atom at position 3 of the but-2-enoate moiety is the primary site for nucleophilic attack. |
| Activating Group | The ester carbonyl group withdraws electron density from the C=C double bond. | The ester functionality is crucial for the Michael acceptor properties of the molecule. |
| Reaction Type | Michael (1,4-conjugate) addition. | The molecule is expected to undergo conjugate addition with suitable nucleophiles. |
| Influencing Factors | Steric hindrance around the double bond and the electronic nature of the ester and substituents. | The hexyl and methyl groups may modulate the reactivity compared to simpler acrylates. |
Interactions with Biomolecules (e.g., thiols)
One of the most significant biochemical reactions for Michael acceptors is their interaction with biological thiols, such as the cysteine residues in proteins and the tripeptide glutathione (B108866) (GSH). These reactions, often referred to as covalent modification, can alter the structure and function of proteins and are a key mechanism in the biological activity and toxicity of many electrophilic compounds.
The reaction between an α,β-unsaturated ester and a thiol proceeds via a hetero-Michael addition. Under physiological conditions, the thiol group (R-SH) is in equilibrium with its more nucleophilic thiolate form (R-S⁻). The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated ester, forming a covalent carbon-sulfur bond. This reaction is typically base-catalyzed, as a base facilitates the deprotonation of the thiol to the more reactive thiolate.
Due to the absence of specific experimental data for this compound, the expected reactivity with thiols is inferred from studies on similar α,β-unsaturated esters. It is generally observed that esters are less reactive Michael acceptors compared to α,β-unsaturated ketones and aldehydes. However, the potential for reaction with cellular thiols still exists.
The table below outlines the expected interactions of this compound with biological thiols based on the known reactivity of related compounds.
| Interacting Biomolecule | Type of Interaction | Potential Consequence |
| Cysteine Residues in Proteins | Covalent modification via Michael addition. | Alteration of protein structure and function, potentially leading to enzyme inhibition or modulation of signaling pathways. |
| Glutathione (GSH) | Conjugation reaction catalyzed by glutathione S-transferases (GSTs) or occurring non-enzymatically. | Detoxification and elimination of the compound from the body. Depletion of cellular GSH levels. |
It is important to note that the rate and extent of these reactions in a biological system would depend on several factors, including the concentration of the compound, the local environment (e.g., pH), and the accessibility of the thiol groups within the biomolecules.
Future Research Directions and Innovative Applications
Advancements in Biosynthetic Engineering for Sustainable Production
The increasing consumer demand for natural ingredients has spurred research into sustainable methods for producing flavor and fragrance compounds like hexyl 2-methylbut-2-enoate. eurekalert.orgmedcraveonline.com Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, presents a promising and environmentally friendly alternative to traditional chemical synthesis or extraction from often unreliable plant sources. medcraveonline.comnyc.ph
The core of this approach involves creating microbial cell factories capable of producing the target ester from simple, renewable resources like sugars. nih.govacs.org This is achieved by introducing and optimizing the necessary biosynthetic pathways within the host organism. For this compound, this requires the co-expression of genes that produce its two precursors: hexanol and tiglyl-CoA.
Researchers are focusing on several key strategies to enhance production efficiency:
Pathway Optimization: Overexpressing crucial enzymes such as acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1, FAS2) can boost the pool of fatty acid precursors for hexanol production. nih.gov
Elimination of Competing Pathways: Deleting pathways that divert precursors away from ester formation, such as those responsible for β-oxidation or the synthesis of triacylglycerols (TAGs) and steryl esters (SEs), can significantly increase the yield of the desired product. chalmers.seresearchgate.net
Enzyme Selection: Identifying and utilizing highly efficient enzymes, like specific wax ester synthases (e.g., AtfA from Acinetobacter baylyi or ws2 from Marinobacter hydrocarbonoclasticus), is critical for catalyzing the final esterification step effectively. oup.comresearchgate.net
These bioengineering efforts not only promise a more stable and sustainable supply chain but also offer the potential to create novel aroma profiles by combining different alcohol and acyl-CoA precursors. eurekalert.org
Table 1: Key Strategies in Biosynthetic Engineering of S. cerevisiae for Ester Production
| Strategy | Target/Enzyme | Rationale | Potential Outcome |
| Precursor Supply Enhancement | Acetyl-CoA Carboxylase (ACC1), Fatty Acid Synthases (FAS1, FAS2) | Increase the intracellular pool of fatty acid precursors. nih.gov | Higher availability of the hexanol precursor. |
| Competing Pathway Deletion | β-oxidation pathway genes, TAG and SE synthesis genes (e.g., DGA1, LRO1, ARE1, ARE2) | Prevent degradation and diversion of fatty acid intermediates. chalmers.seresearchgate.net | Increased free fatty acid content available for esterification. chalmers.se |
| Ester Synthesis Enhancement | Wax Ester Synthase (e.g., AtfA, ws2) | Efficiently catalyze the final condensation of the alcohol and acyl-CoA. oup.comresearchgate.net | Higher final titer of the target ester. |
| Process Optimization | Nitrogen-limited media (High C/N ratio) | Enhance the production of fatty acid-derived chemicals. researchgate.net | Improved overall yield from the cell factory. researchgate.net |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully unlock the potential of this compound, a deep understanding of its biosynthesis and function within natural systems is essential. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-biology approach to achieve this. mdpi.comnih.gov This holistic view is crucial for identifying the genes, enzymes, and regulatory networks controlling the production of this and other volatile compounds in plants. cabidigitallibrary.orgnih.gov
Genomics allows for the identification of candidate genes that encode the enzymes involved in the biosynthetic pathway, such as those responsible for the isoleucine degradation pathway (producing tiglyl-CoA) and fatty acid synthesis (producing hexanol). nih.gov
Transcriptomics reveals when and where these genes are expressed in the plant, providing insights into the developmental and environmental triggers for compound production. nih.govmdpi.com
Proteomics confirms the presence and abundance of the actual enzymes, verifying that the genetic information is translated into functional proteins. nih.gov It can also uncover post-translational modifications that regulate enzyme activity. nih.gov
Metabolomics provides a direct snapshot of the chemical phenotype, quantifying the concentration of this compound and its precursors, which helps to identify bottlenecks in the biosynthetic pathway. mdpi.comnih.gov
By integrating these data layers, researchers can build comprehensive models of metabolic networks. cabidigitallibrary.orgwur.nl For instance, correlating gene expression data with metabolite profiles can help validate the function of newly discovered genes and enzymes involved in ester formation. mdpi.com This integrated approach is fundamental for advancing metabolic engineering efforts and for understanding the compound's ecological roles. cabidigitallibrary.org
Table 2: Role of Different Omics Technologies in Studying this compound
| Omics Field | Focus of Study | Key Information Gained |
| Genomics | DNA | Identification of genes encoding biosynthetic enzymes (e.g., synthases, transferases). nih.gov |
| Transcriptomics | RNA | Understanding the timing and location of gene expression related to compound production. nih.gov |
| Proteomics | Proteins | Confirmation and quantification of enzyme presence and activity; detection of regulatory modifications. nih.gov |
| Metabolomics | Metabolites | Quantification of this compound and its precursors to map metabolic flux. mdpi.com |
Development of Advanced Bioanalytical Platforms
The detection and quantification of volatile compounds like this compound are critical for both quality control in industrial production and for fundamental research into its biological roles. Traditional analytical methods are continually being refined, and novel bioanalytical platforms are emerging.
Standard techniques for analyzing volatile esters include Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). nist.govnih.gov These methods are highly effective for separating complex mixtures of volatiles and providing definitive structural identification. However, the demand for faster, more sensitive, and even portable detection systems is driving innovation.
Future developments are likely to focus on:
High-Throughput Screening: Miniaturized systems and automated sample preparation can accelerate the analysis of large numbers of samples, which is essential for screening engineered microbial strains or analyzing dynamic changes in plant volatile emissions.
Biosensors: The development of biosensors offers a promising avenue for real-time, highly sensitive, and selective detection. nih.govrsc.org These devices could utilize biological recognition elements, such as olfactory receptors or enzymes, immobilized on a transducer that converts the binding event into a measurable signal (e.g., electrical or optical). researchgate.netmdpi.com Such sensors could be deployed for process monitoring in bioreactors or for in-field analysis of plant-insect communication.
Electronic Noses (E-noses): These devices use an array of cross-reactive sensors to generate a "fingerprint" of a complex aroma. nih.gov When combined with machine learning algorithms, e-noses can be trained to recognize the specific volatile profile associated with the presence of this compound, making them useful for quality assessment in the food and fragrance industries. nih.govnih.gov
Table 3: Comparison of Analytical Platforms for this compound Detection
| Platform | Principle | Advantages | Future Direction |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, identification by mass-to-charge ratio. nist.gov | High sensitivity, high specificity, well-established. | Miniaturization, faster analysis times. |
| Cell-Based Biosensors | Utilizes taste or olfactory cells/receptors to detect specific compounds. researchgate.netmdpi.com | High specificity, potential for real-time monitoring, mimics biological perception. rsc.org | Improving stability and lifespan of biological components, integration into portable devices. |
| Electronic Nose (E-nose) | Array of non-specific sensors creates a unique response pattern or "fingerprint". nih.gov | Rapid analysis, good for complex mixtures, portable. | Development of more sensitive and selective sensor materials, advanced pattern recognition algorithms. |
Exploitation in Ecologically Sound Pest Management Strategies
Volatile organic compounds are key mediators of interactions between plants and insects. mdpi.comfrontiersin.org These "semiochemicals" can act as attractants or repellents, influencing insect behavior such as feeding and egg-laying. nih.govplantprotection.pl this compound, as a naturally occurring plant volatile, has significant potential for use in innovative and ecologically sound pest management strategies that reduce reliance on conventional chemical pesticides. nih.govresearchgate.net
Research in this area focuses on harnessing the compound's role as a semiochemical to manipulate insect behavior. scielo.br Potential applications include:
Monitoring and Mass Trapping: The compound can be used as a lure in traps to monitor the presence and population density of specific pest insects. plantprotection.plresearchgate.net If sufficiently attractive, it can be used in mass trapping strategies to directly reduce pest numbers.
Attract-and-Kill: This strategy involves combining the attractant with a killing agent (e.g., a pathogen or a small amount of insecticide) in a targeted dispenser, luring the pests to their demise without broadcasting pesticides over the entire crop. medwinpublishers.com
Push-Pull Strategies: This sophisticated approach involves integrating repellent plants or compounds ("push") with attractive ones ("pull"). medwinpublishers.com this compound could serve as the "pull" component, luring pests away from the main crop and towards a trap crop where they can be managed. nih.gov
The successful implementation of these strategies depends on a thorough understanding of the chemical ecology of the target pest, including which specific compounds and concentrations elicit the desired behavioral response. researchgate.net As a component of a plant's natural defense system, this compound and other related esters are prime candidates for developing the next generation of species-specific and environmentally benign pest control solutions. mdpi.com
Q & A
Basic: What are the standard synthetic routes for hexyl 2-methylbut-2-enoate, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via acid-catalyzed esterification between 2-methylbut-2-enoic acid and hexanol. Sulfuric acid or p-toluenesulfonic acid is commonly used as a catalyst under reflux conditions to maximize conversion . Optimization strategies include:
- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid side reactions.
- Catalyst concentration : A 1–5% (w/w) catalyst load balances efficiency and post-reaction purification.
- Continuous processes : Industrial-scale synthesis employs continuous removal of water (e.g., Dean-Stark traps) to shift equilibrium toward ester formation .
Advanced: How can response surface methodology (RSM) be applied to optimize this compound synthesis?
Methodological Answer:
RSM enables systematic optimization of multi-variable reactions. A 4-factor, 3-level design (e.g., molar ratio, catalyst loading, temperature, reaction time) can be implemented:
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention index (RI) on polar columns (e.g., Carbowax 20M) and characteristic fragments (e.g., m/z 184.28 for [M+H]⁺) confirm identity .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows peaks at δ 4.05–4.15 (ester -OCH₂-) and δ 1.25–1.35 (hexyl chain). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and olefinic carbons (δ 120–130 ppm) .
- Refractive Index (RI) : RI range 1.416–1.422 (n²⁰D) verifies purity .
Advanced: How can discrepancies in reported molecular weights (vs. 186.29) be resolved analytically?
Methodological Answer:
Discrepancies may arise from stereoisomerism or isotopic variations. Resolution strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Accurately measure exact mass (e.g., 184.2753 for C₁₁H₂₀O₂ vs. 186.29 for C₁₁H₂₂O₂) .
- Isotopic Abundance Analysis : Compare experimental isotopic patterns (e.g., ¹³C, ²H) with theoretical values.
- Stereochemical Analysis : Use chiral GC columns or NMR to distinguish E/Z isomers .
Basic: What solubility properties influence this compound’s use in formulation studies?
Methodological Answer:
- Ethanol solubility : Miscible in 95% ethanol (1:1 v/v), making it suitable for flavor/fragrance emulsions .
- Polarity considerations : LogP ~3.5 (predicted) suggests moderate hydrophobicity, ideal for lipid-based drug delivery systems .
- Temperature dependence : Specific gravity (0.858–0.864 g/cm³ at 20°C) affects phase separation in biphasic systems .
Advanced: How can kinetic modeling elucidate this compound decomposition pathways?
Methodological Answer:
- Reactor Design : Use continuous stirred-tank reactors (CSTRs) or batch reactors to monitor decomposition under controlled conditions (e.g., 400–450°C, 235 bar) .
- Sensitivity Analysis : Identify rate-limiting steps (e.g., C-S bond cleavage) using software like RMG (Reaction Mechanism Generator).
- Validation : Compare model predictions (e.g., product yields) with experimental GC-MS data .
Basic: How is this compound classified in lipid databases, and what are the implications?
Methodological Answer:
In lipid classification systems (e.g., LMSD), it is categorized as a wax ester (WE 11:0) with the LMFA identifier LMFA07010906. This classification informs studies on:
- Biological roles : Insect pheromone activity or plant volatile signaling .
- Metabolic pathways : Hydrolysis by lipases or esterases in biodegradation studies .
Advanced: What experimental approaches validate this compound’s role as a semiochemical in ecological studies?
Methodological Answer:
- Behavioral Assays : Use Y-tube olfactometers to test insect attraction/repulsion at varying concentrations .
- Field Trapping : Deploy baited traps in floral ecosystems (e.g., Malus spp.) and quantify capture rates via GC-MS .
- Electrophysiology : Record antennal responses (EAG) in target species to confirm receptor activation .
Basic: What GC parameters ensure accurate quantification of this compound in complex mixtures?
Methodological Answer:
Advanced: How can computational toxicology models predict this compound’s environmental impact?
Methodological Answer:
- QSAR Modeling : Use EPA’s DSSTox database (DTXSID30862996) to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .
- Biodegradation Pathways : Simulate hydrolysis/oxidation pathways using software like EPI Suite.
- Regulatory Compliance : Align with REACH guidelines (e.g., WGK Germany classification: 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
